![molecular formula C16H16F4N4O2 B2870631 2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034380-73-7](/img/structure/B2870631.png)
2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
The compound “2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a beta-amino amide that incorporates fused heterocycles . It has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoromethyl groups . Trifluoromethyl groups are functional groups with the formula -CF3, derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 405.3 g/mol . It has a boiling point of 555.1 °C (760 mm Hg) and a melting point of 178–180 °C . It should be stored in a refrigerator .
Scientific Research Applications
Agrochemical Industry
This compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which include this compound, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Industry
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine is an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Functional Materials Fields
Many recent advances in the functional materials fields have been made possible by the development of organic compounds containing fluorine .
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels. Inhibition of DPP-IV can help in the management of type 2 diabetes .
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . It binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones. This results in increased insulin secretion, decreased glucagon release, and reduced blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . By preventing the breakdown of incretin hormones, this compound prolongs their action, leading to enhanced insulin secretion and reduced glucagon release. This ultimately results in the lowering of blood glucose levels .
Pharmacokinetics
The compound has been found to have excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and is able to reach systemic circulation in sufficient concentrations to exert its therapeutic effect .
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion and decreased glucagon release . These effects lead to a reduction in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Future Directions
This compound has shown promise in the treatment of type 2 diabetes . It has excellent selectivity over other proline-selective peptidases, oral bioavailability in preclinical species, and in vivo efficacy in animal models . Therefore, it could potentially be developed into a new treatment for type 2 diabetes .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O2/c17-11-3-1-2-4-12(11)26-9-15(25)21-7-14-23-22-13-6-5-10(8-24(13)14)16(18,19)20/h1-4,10H,5-9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKAFKKPUVCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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